molecular formula C14H20N2O3 B1668131 BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester) CAS No. 17798-17-3

BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester)

Cat. No. B1668131
CAS RN: 17798-17-3
M. Wt: 264.32 g/mol
InChI Key: OBURPQOXUFCSTC-UHFFFAOYSA-N
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Description

Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) is a bioactive chemical.

Scientific Research Applications

Protonation Behavior

Research by Armstrong and Moodie (1968) examines the protonation behavior of carbamic acid esters, including butyramide and related compounds. They found that carbamic acid esters demonstrate similar protonation behavior to amides, with intermediate basicity between structurally similar amides and esters (Armstrong & Moodie, 1968).

Insect Control Applications

Studies on carbamate-resistance in houseflies by Georghiou and Garber (1965) highlight the importance of carbamic acid esters in insect control. They explored the genetic inheritance of resistance to various carbamate compounds in houseflies, providing valuable insights for pest management strategies (Georghiou & Garber, 1965).

Synthesis and Chemical Transformations

Kralj et al. (2011) described the synthesis of specific pyrazole derivatives, involving carbamate compounds as intermediates. Their work adds to the understanding of the chemical transformations and applications of carbamic acid esters in synthetic chemistry (Kralj et al., 2011).

Biological and Herbicidal Activity

Lee, Park, and Kim (1989) investigated the herbicidal activity of various carbamates, providing insights into the agricultural applications of these compounds. Their research helps understand the impact of carbamates on seed germination and plant growth (Lee, Park, & Kim, 1989).

Medicinal Chemistry Applications

Hansen, Faarup, and Bundgaard (1991) conducted a study on carbamic acid esters as potential prodrugs for dopaminergic compounds. This research is significant in the context of medicinal chemistry and drug development (Hansen, Faarup, & Bundgaard, 1991).

properties

CAS RN

17798-17-3

Product Name

BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester)

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

OBURPQOXUFCSTC-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Appearance

Solid powder

Other CAS RN

17798-17-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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